N-(5-chloro-2,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a pyrimidine-based compound featuring a 1,2,4-oxadiazole moiety and substituted aromatic groups. Its structure combines a pyrimidine core with a 5-chloro-2,4-dimethoxyphenylamine group at position 4 and a 3-(2-fluorophenyl)-1,2,4-oxadiazole substituent at position 3. This design leverages the pyrimidine scaffold’s versatility in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O3/c1-28-16-8-17(29-2)15(7-13(16)21)25-18-12(9-23-10-24-18)20-26-19(27-30-20)11-5-3-4-6-14(11)22/h3-10H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTHEIYVLQDDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-chloro-2,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a candidate for further research in pharmacology and drug development.
Molecular Formula and Structure
The molecular formula of the compound is . The structure consists of a pyrimidine ring substituted with an oxadiazole moiety and a chlorinated dimethoxyphenyl group. This configuration is crucial for its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 413.85 g/mol |
| Solubility | Soluble in DMSO |
| LogP (Octanol-Water) | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and other enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cytotoxicity Assays : In vitro tests revealed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines.
- Mechanism of Induction : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Inhibition Studies
Research indicates that this compound can inhibit specific enzymes linked to cancer progression:
| Enzyme Target | IC50 Value |
|---|---|
| Human Carbonic Anhydrase IX | 0.89 nM |
| Cyclin-dependent Kinase 2 (CDK2) | 1.25 µM |
These findings highlight the potential of this compound as a therapeutic agent in oncology.
Case Study 1: Breast Cancer Cell Lines
In a study published in MDPI, this compound was evaluated for its effects on MCF-7 cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations.
Case Study 2: Melanoma Research
Another study focused on SK-MEL-2 cells demonstrated that the compound could inhibit cell migration and invasion, suggesting its potential role in preventing metastasis. The mechanism was attributed to the downregulation of matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Fluorophenyl and Methoxyphenyl Substituents
Example Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structural Similarities : Shared pyrimidine core with fluorophenyl and methoxyphenyl groups.
- Activity : The fluorophenyl and methoxyphenyl groups in ’s compound facilitate intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation . However, the lack of an oxadiazole ring may limit its kinase selectivity compared to the target compound.
Aurora Kinase Inhibitors with Pyrimidine-Amines
Example Compound: 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116, )
- Structural Similarities : Pyrimidine-amine core with aromatic substitutions.
- Key Differences: CYC116 includes a thiazole ring and morpholino group, while the target compound features an oxadiazole and dimethoxyphenyl group.
- Activity: CYC116 inhibits aurora A/B kinases (Ki = 8.0–9.2 nM) and induces mitotic failure .
1,3,4-Thiadiazole and 1,2,4-Oxadiazole Derivatives
Example Compound : Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ()
- Structural Similarities : Presence of fluorophenyl and heterocyclic rings (thiadiazole vs. oxadiazole).
- Activity : Thiadiazole derivatives in show IC50 = 1.28 μg/mL against MCF7 breast cancer cells . The oxadiazole in the target compound may improve metabolic stability compared to thiadiazoles, which are prone to oxidation.
Dichlorophenyl-Substituted Oxadiazoles
Example Compound : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives ()
- Structural Similarities : Chlorophenyl and oxadiazole motifs.
- Key Differences : The target compound includes a pyrimidine ring and methoxy groups, absent in ’s compounds.
- Activity : Dichlorophenyl-oxadiazoles in exhibit IC50 = 2.46 μg/mL against Hep-G2 liver cancer cells . The chloro and methoxy groups in the target compound may enhance blood-brain barrier penetration compared to dichloro analogs.
Q & A
Q. What are the common synthetic routes for preparing this compound in academic research?
The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. Key steps include:
- Core pyrimidine formation : Using 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as a precursor for substitution reactions .
- Oxadiazole ring introduction : Cyclization of thioamide intermediates with hydroxylamine derivatives under acidic conditions .
- Functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 5-chloro-2,4-dimethoxyphenyl and 2-fluorophenyl groups . Methodological Note: Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane.
Q. How is X-ray crystallography utilized in characterizing the molecular structure of this compound?
Single-crystal X-ray diffraction is critical for resolving:
- Dihedral angles : E.g., 12.8° between pyrimidine and phenyl groups, influencing molecular planarity .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformation (e.g., N4–H4⋯N5 forming a six-membered ring) .
- Crystal packing : Weak C–H⋯O and C–H⋯π interactions create polymeric chains, as observed in related pyrimidine derivatives .
Q. What spectroscopic techniques are essential for confirming the structure?
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), fluorophenyl (δ ~7.2–7.6 ppm), and pyrimidine protons (δ ~8.5–9.0 ppm) .
- IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and C–O (1250–1300 cm⁻¹) stretches .
- High-resolution MS : Confirm molecular weight (e.g., m/z 452.09 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the 1,2,4-oxadiazol-5-yl moiety?
Optimization involves:
- Base selection : Triethylamine or DBU improves cyclization efficiency .
- Temperature control : Heating at 80–100°C in ethanol or DMF ensures complete conversion .
- Catalyst screening : Pd-based catalysts enhance coupling yields for aryl substitutions . Data Note: In analogous syntheses, yields increased from 45% to 72% by switching from K₂CO₃ to Cs₂CO₃ .
Q. What methodological approaches resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Structural polymorphism : Slight dihedral angle variations (e.g., 5.2° vs. 12.8°) alter binding to targets .
- Assay conditions : Standardize MIC testing (e.g., broth microdilution) for antibacterial activity comparisons .
- Metabolite interference : Use LC-MS to identify degradation products in cell-based assays .
Q. What strategies enhance pyrimidine core modifications for target selectivity in enzyme inhibition?
- Substitution patterns : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., –CF₃) to improve binding to hydrophobic enzyme pockets .
- Ring hybridization : Fuse thieno[2,3-b]pyridine moieties to mimic ATP-binding sites in kinases .
- Steric tuning : Introduce bulkier substituents at C5 to reduce off-target interactions (e.g., 86.1° dihedral angle minimizes steric clash) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational modeling results?
Discrepancies often stem from:
- Dynamic effects : X-ray structures represent static conformations, while DFT calculations assume gas-phase rigidity .
- Solvent interactions : Polar solvents (e.g., DMSO) induce planarization not captured in crystal structures . Resolution: Perform molecular dynamics simulations with explicit solvent models to reconcile differences .
Experimental Design Considerations
Q. How to design dose-response studies for evaluating immunomodulatory activity?
- In vitro : Use LPS-stimulated macrophages (IC₅₀ determination via IL-6 ELISA) with concentrations spanning 0.1–100 µM .
- In vivo : Administer 10–50 mg/kg orally in murine models, monitoring cytokine levels (e.g., TNF-α) over 72 hours . Controls: Include dexamethasone (positive) and vehicle (negative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
